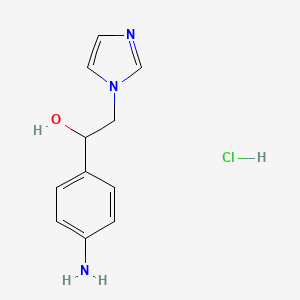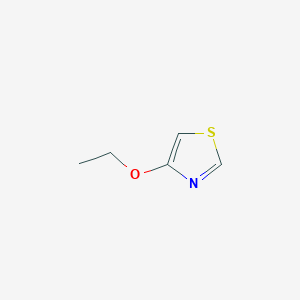![molecular formula C14H21N B14430158 Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine is a complex polycyclic amine compound known for its unique structure and properties. This compound is part of the diamantane family, which is characterized by its rigid, cage-like structure. The compound’s unique geometry and stability make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine typically involves multiple steps, starting from simpler hydrocarbons. One common method involves the cyclization of appropriate precursors under high-pressure conditions to form the polycyclic framework. The amine group is then introduced through subsequent reactions, such as amination or reductive amination .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. advancements in synthetic chemistry and catalysis have made it possible to produce this compound on a larger scale, albeit with significant investment in specialized equipment and expertise .
Análisis De Reacciones Químicas
Types of Reactions
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to hydrocarbons.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic amines and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its stability in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stable, cage-like structure.
Mecanismo De Acción
The mechanism by which pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s rigid structure allows it to fit into specific binding sites on proteins or other biomolecules, potentially altering their function. The pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-one: A ketone derivative with similar structural features but different reactivity.
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol: An alcohol derivative that shares the same polycyclic framework.
Uniqueness
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine is unique due to its amine functional group, which imparts different chemical properties and reactivity compared to its ketone and alcohol counterparts. This uniqueness makes it valuable for specific applications where the amine group plays a crucial role .
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine |
InChI |
InChI=1S/C14H21N/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13H,1-6,15H2 |
Clave InChI |
ISRINZIWHMWKBM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


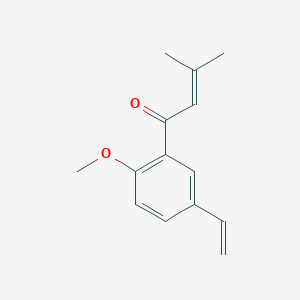
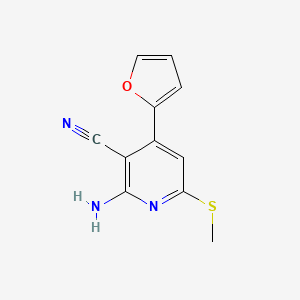
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
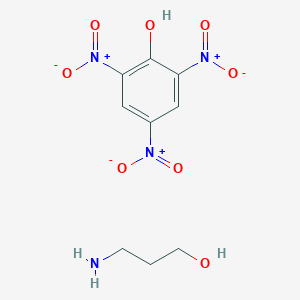
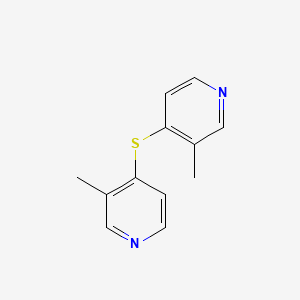
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
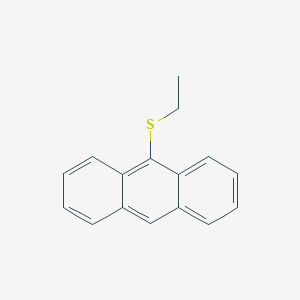
![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)
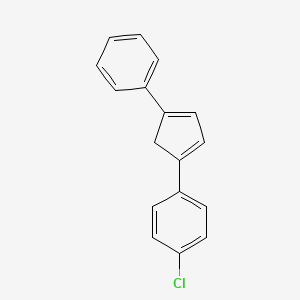

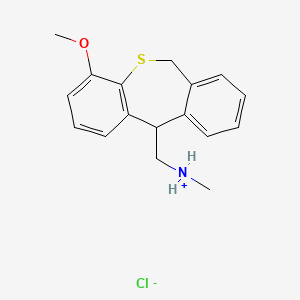
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)
